![molecular formula C13H18N2O B6362005 3-Methyl-1-(3-methylbenzoyl)piperazine CAS No. 1240564-64-0](/img/structure/B6362005.png)
3-Methyl-1-(3-methylbenzoyl)piperazine
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Description
3-Methyl-1-(3-methylbenzoyl)piperazine, also known as MMbzP, has gained attention in the scientific community for its unique properties and potential applications in various fields. It is a derivative of benzylpiperazine .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(3-methylbenzoyl)piperazine is C13H18N2O. The average mass is 204.268 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Safety and Hazards
Mechanism of Action
Target of Action
3-Methyl-1-(3-methylbenzoyl)piperazine, also known as MMbzP, is a stable analogue of piperazine . It has been shown to have repellent properties and toxic effects on mosquitoes . The primary targets of this compound are likely to be the receptors or enzymes in the nervous system of mosquitoes, causing a repellent effect and toxicity .
Mode of Action
Given its repellent properties and toxic effects on mosquitoes, it is likely that it interacts with specific receptors or enzymes in the mosquito’s nervous system . This interaction may disrupt normal neural activity, leading to the observed repellent and toxic effects .
Biochemical Pathways
Considering its effects on mosquitoes, it may influence pathways related to neural signaling and metabolism in these organisms .
Pharmacokinetics
It has been reported that mmbzp can permeate through human skin , suggesting it may have potential for transdermal delivery.
Result of Action
The primary result of MMbzP’s action is its repellent and toxic effects on mosquitoes . By interacting with targets in the mosquito’s nervous system, it can deter these pests and potentially cause their death .
properties
IUPAC Name |
(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFFVQLXYMBJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-methylbenzoyl)piperazine |
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